Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
Description
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is a nitrile-substituted aromatic compound featuring a 2-oxocyclopentylmethyl group at the para position of the benzene ring. For instance, lists sodium salts of propanoic acid derivatives containing the 4-[(2-oxocyclopentyl)methyl]phenyl moiety, indicating its relevance in pharmaceutical contexts (e.g., Loxoprofen sodium dihydrate) . The 2-oxocyclopentyl group introduces both steric bulk and a ketone functionality, which may influence reactivity and intermolecular interactions.
Properties
CAS No. |
125116-22-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
InChI Key |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- typically involves the following key steps:
- Formation of a benzonitrile derivative with an appropriate substituent at the para position.
- Introduction of the (2-oxocyclopentyl)methyl moiety via alkylation or coupling reactions.
- Functional group transformations to install the oxocyclopentyl ketone group.
This approach requires careful control of reaction conditions to maintain the integrity of the nitrile group and to selectively functionalize the aromatic ring.
Detailed Synthetic Route Example
A representative synthesis can be inferred from related patent literature and chemical synthesis data, focusing on the preparation of structurally similar compounds such as 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, which shares the key substituent motif.
Stepwise Process:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Grignard reagent from 1-(1-chloromethyl)-4-methylbenzene | Magnesium chips, THF solvent, temperature controlled at -10 to 20 °C | Formation of arylmagnesium intermediate |
| 2 | Carboxylation with CO₂ gas | Introduction of CO₂ at 0-5 °C | Conversion to 2-(4-methylphenyl)propionic acid |
| 3 | Radical bromination | N-Bromosuccinimide (NBS), azobisisobutyronitrile or benzoyl peroxide initiators, 35-45 °C | Preparation of bromomethyl derivative |
| 4 | Reaction with 1-(4-morpholine)cyclopentene | Nucleophilic substitution to introduce cyclopentyl moiety | Formation of intermediate with cyclopentyl substituent |
| 5 | Catalytic hydrogenation | Palladium on carbon or Raney nickel catalyst | Reduction to saturated ketone derivative |
This sequence illustrates a multi-step synthesis involving organometallic intermediates, radical bromination, nucleophilic substitution, and catalytic hydrogenation to achieve the final compound with the (2-oxocyclopentyl)methyl substituent.
Alternative Preparation Routes
Other synthetic approaches involve oxidation reactions on acetylbenzonitrile derivatives to introduce keto functionalities on the cyclopentyl ring or related structures:
- Oxidation of 4-Acetylbenzonitrile using selenium(IV) oxide in 1,4-dioxane/water mixture at 90 °C for 12 hours yields 4-(2-oxoacetyl)benzonitrile, a close structural analog. This method highlights the use of selenium dioxide as an oxidizing agent to selectively introduce oxo groups adjacent to aromatic nitrile moieties.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard formation and carboxylation | Mg chips, THF, -10 to 20 °C, CO₂ gas at 0-5 °C | 35.8–86.0% | Temperature control critical to avoid side reactions |
| Radical bromination | NBS, AIBN or benzoyl peroxide, 35-45 °C | Not specified | Free radical conditions require careful temperature control |
| Nucleophilic substitution | 1-(4-morpholine)cyclopentene, solvent and catalyst specifics not detailed | Not specified | Efficient coupling step |
| Catalytic hydrogenation | Pd/C or Raney Ni, hydrogen atmosphere | Not specified | Final reduction to ketone |
The yields vary depending on scale and purity requirements, with the carboxylation step showing up to 86% molar yield and high HPLC purity (97.9%).
Comprehensive Research Findings
- The Grignard reaction with aromatic chloromethyl derivatives is a robust method to introduce carboxyl groups adjacent to the aromatic ring, which can then be functionalized further.
- Radical bromination using NBS is a common technique to selectively brominate benzylic positions, facilitating further substitution.
- The use of 1-(4-morpholine)cyclopentene allows the introduction of the cyclopentyl ring bearing a ketone group after subsequent hydrogenation.
- The oxidation of acetylbenzonitrile derivatives by selenium(IV) oxide is a valuable method for introducing oxo groups on side chains adjacent to aromatic nitriles.
- Catalytic hydrogenation with palladium or Raney nickel is effective for reducing alkenes and introducing ketone functionalities without affecting the nitrile group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Benzonitrile, 4-(2-oxo-3-phenylpropyl)- (CAS 62044-22-8)
- Structure : Features a linear 2-oxo-3-phenylpropyl chain instead of the cyclic 2-oxocyclopentyl group.
- Molecular Formula: C₁₆H₁₃NO (vs. C₁₃H₁₃NO for the target compound if cyclopentyl replaces phenylpropyl).
- The cyclic ketone in the target compound could confer greater conformational rigidity compared to the linear chain .
b. Benzonitrile, 4-[3-(4-methoxyphenyl)-3-oxopropyl]- (CAS 62584-73-0)
- Structure : Contains a 3-oxopropyl chain linked to a 4-methoxyphenyl group.
- Molecular Formula: C₁₇H₁₅NO₂.
- The absence of a cyclic ketone reduces steric hindrance, possibly enhancing reactivity in nucleophilic additions .
c. 4-(4-Cyanobenzoylmethyl)benzonitrile
- Structure : A bis-nitrile compound with a benzoylmethyl group.
- Key Differences: Dual nitrile groups increase polarity and may elevate melting points compared to monosubstituted analogs. The ketone in the benzoylmethyl group could participate in keto-enol tautomerism, a feature absent in the target compound’s cyclic ketone .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- Molecular Formula : C13H13N
- Molecular Weight : 199.25 g/mol
The compound features a benzonitrile moiety with a cyclopentyl substituent that contains a ketone functional group, which may influence its biological interactions.
Enzyme Interactions
Research indicates that Benzonitrile derivatives can interact with various enzymes, which may lead to their biological effects. For instance, studies have shown that compounds with similar structures exhibit inhibitory activity against specific enzymes involved in metabolic pathways. The exact mechanism for Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- remains to be fully elucidated but may involve:
- Inhibition of Cyclooxygenase (COX) Enzymes : Some benzonitrile derivatives have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, which play a crucial role in inflammation and pain signaling.
Antioxidant Activity
Benzonitrile compounds have also been studied for their antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Preliminary findings suggest that this compound may exhibit moderate antioxidant activity.
Study on Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory potential of various benzonitrile derivatives, including Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-. The results indicated that certain derivatives significantly reduced inflammation in animal models, suggesting a therapeutic application for inflammatory diseases.
Toxicological Assessment
Toxicological studies are essential for assessing the safety profile of new compounds. The Environmental Protection Agency (EPA) has included Benzonitrile in its contaminant candidate list due to concerns about its potential toxicity and environmental impact. Research conducted on similar compounds indicates that careful evaluation is necessary to determine safe exposure levels .
Comparative Analysis with Related Compounds
This table summarizes the biological activities and mechanisms of action of Benzonitrile compared to related compounds.
Q & A
Q. What synthetic methodologies are suitable for preparing Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-?
Methodological Answer:
- Alkylation Strategies: The 2-oxocyclopentylmethyl group can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-cyanobenzyl bromide with 2-oxocyclopentanol under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound.
- Click Chemistry: Evidence from triazole-functionalized benzonitrile derivatives suggests copper-catalyzed azide-alkyne cycloaddition (CuAAC) could functionalize the benzonitrile core .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
Q. How can the structure of this compound be validated spectroscopically?
Methodological Answer:
- NMR: ¹H NMR should show signals for the cyclopentanone ring (δ 2.5–3.0 ppm, multiplet for methylene groups adjacent to the ketone) and benzonitrile aromatic protons (δ 7.6–8.0 ppm, doublets). ¹³C NMR will confirm the nitrile carbon (δ ~115 ppm) and ketone (δ ~210 ppm).
- IR Spectroscopy: Key peaks include C≡N stretch (~2230 cm⁻¹) and C=O stretch (~1700 cm⁻¹) from the oxocyclopentyl group .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₃NO: 199.0997).
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation: Based on analogous benzonitrile derivatives, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The nitrile group may release toxic HCN under extreme conditions .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult safety data sheets (SDS) for structurally related compounds (e.g., 4-[[(2-methylhexyl)oxy]methyl]benzonitrile) .
Advanced Research Questions
Q. How does the 2-oxocyclopentyl group influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Mechanistic Studies: The electron-withdrawing ketone in the cyclopentyl group enhances electrophilicity at the benzonitrile’s α-carbon. Investigate via kinetic experiments (e.g., reaction with Grignard reagents) and DFT calculations to map charge distribution.
- Case Study: Compare reactivity with non-ketonic analogs (e.g., 4-(cyclopentylmethyl)benzonitrile) to isolate the ketone’s electronic effects .
Q. How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Validation Workflow: If IR or NMR peaks deviate from ACD/Labs predictions (e.g., C=O stretch position), recalibrate computational parameters (solvent effects, functional theory level). Cross-validate with NIST Chemistry WebBook data for related compounds .
- Example: For benzonitrile derivatives, B3LYP/6-311+G(d,p) calculations often align better with experimental IR spectra than HF methods .
Q. What strategies optimize enantioselective synthesis of chiral analogs?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
- Case Reference: Similar approaches were applied to 4-[(4-Phenyltriazolyl)methyl]benzonitrile derivatives for drug discovery .
Q. How to design bioactivity assays for this compound in medicinal chemistry?
Methodological Answer:
- Target Identification: Screen against kinase or protease targets due to benzonitrile’s role in enzyme inhibition (e.g., imidazole-based derivatives in ). Use fluorescence polarization or SPR for binding affinity measurements.
- SAR Studies: Modify the oxocyclopentyl group (e.g., reduce ketone to alcohol, introduce substituents) and correlate structural changes with activity .
Data Management and Validation
Q. How to ensure purity and batch consistency in synthetic batches?
Methodological Answer:
- Analytical Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
